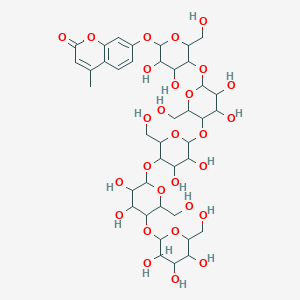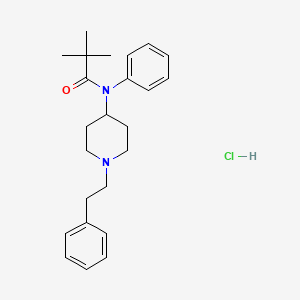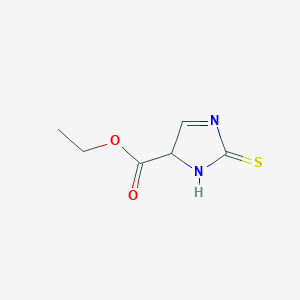
Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of an imidazole ring substituted with an ethyl ester group at the 4-position and a mercapto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-mercapto-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-mercaptoacetate with formamide under acidic conditions to form the imidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods: In industrial settings, the production of ethyl 2-mercapto-1H-imidazole-4-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: Ethyl 2-mercapto-1H-imidazole-4-carboxylate can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with different functional groups.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 2-mercapto-1H-imidazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its imidazole ring and functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Ethyl 2-mercapto-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl imidazole-4-carboxylate: Lacks the mercapto group, which may result in different chemical reactivity and biological activity.
2-Mercaptoimidazole: Lacks the ethyl ester group, which can affect its solubility and interaction with biological targets.
Imidazole-4-carboxylic acid: Lacks both the ethyl ester and mercapto groups, leading to different chemical properties and applications.
These comparisons highlight the unique combination of functional groups in ethyl 2-mercapto-1H-imidazole-4-carboxylate, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
ethyl 2-sulfanylidene-1,5-dihydroimidazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3-4H,2H2,1H3,(H,8,11) |
InChI Key |
ZTBYVFKQSHUVAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)
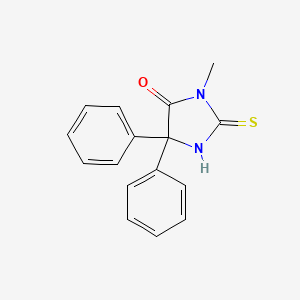
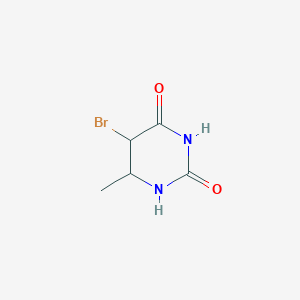
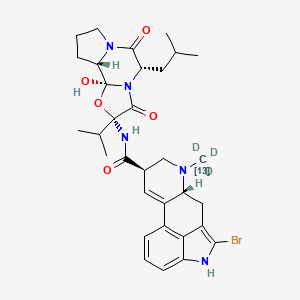
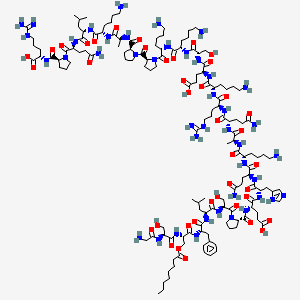
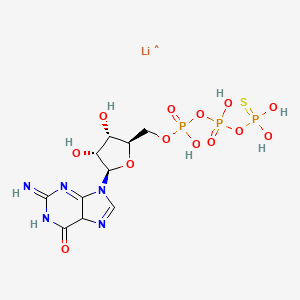
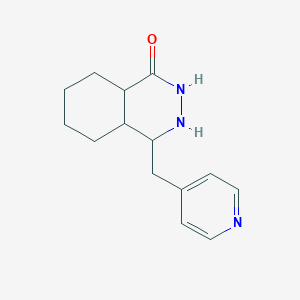
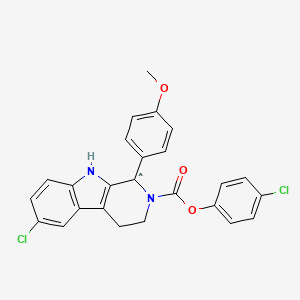
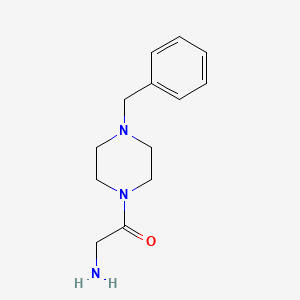
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12352157.png)
